molecular formula C24H36N2O B056614 2-(4-Hexylphenyl)-5-octoxypyrimidine CAS No. 121640-67-3

2-(4-Hexylphenyl)-5-octoxypyrimidine

Cat. No.: B056614
CAS No.: 121640-67-3
M. Wt: 368.6 g/mol
InChI Key: JHVRCWNOXXETEY-UHFFFAOYSA-N
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Description

Chemical Name: 2-(4-Hexyloxyphenyl)-5-octylpyrimidine CAS Number: 57202-48-9 Molecular Formula: C₂₄H₃₆N₂O Molar Mass: 368.56 g/mol Structure: The compound consists of a pyrimidine ring substituted at position 2 with a 4-hexyloxyphenyl group and at position 5 with an octyl chain.

Properties

CAS No.

121640-67-3

Molecular Formula

C24H36N2O

Molecular Weight

368.6 g/mol

IUPAC Name

2-(4-hexylphenyl)-5-octoxypyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI Key

JHVRCWNOXXETEY-UHFFFAOYSA-N

SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Canonical SMILES

CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC

Synonyms

2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine

Origin of Product

United States

Preparation Methods

The synthesis of SB-616234A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps :

    Formation of the Indole Intermediate: The indole intermediate is synthesized through a series of reactions starting from commercially available starting materials.

    Formation of the Piperazine Intermediate: The piperazine intermediate is synthesized through a series of reactions starting from commercially available starting materials.

    Coupling of Intermediates: The indole and piperazine intermediates are coupled together under specific reaction conditions to form the final product, SB-616234A.

Chemical Reactions Analysis

SB-616234A undergoes various types of chemical reactions, including:

    Oxidation: SB-616234A can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.

    Reduction: SB-616234A can undergo reduction reactions under specific conditions, leading to the formation of reduced products.

    Substitution: SB-616234A can undergo substitution reactions with various reagents, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Alkyl/Oxy-Substituted Pyrimidines

Compound A : 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
  • CAS : 57202-22-9
  • Formula : C₂₂H₃₂N₂O
  • Molar Mass : 340.5 g/mol
  • Key Differences : Shorter heptyloxy chain (C7) vs. hexyloxy (C6) in the target compound.
  • Exact melting point data unavailable, but shorter chains often lower melting points compared to longer analogs.
Compound B : 5-Heptyl-2-(4-octyloxyphenyl)pyrimidine
  • CAS : 57202-39-8
  • Formula : C₂₅H₃₈N₂O
  • Molar Mass : 382.58 g/mol
  • Key Differences : Substituent positions reversed: heptyl at position 5 and octyloxy at position 2.
  • Impact: Increased molar mass and altered steric effects. The octyloxy group (C8) may enhance solubility in non-polar solvents compared to the target compound’s hexyloxy group (C6) ().

Electron-Deficient Pyrimidines

Compound C : 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
  • CAS : 1025263-05-1
  • Formula : C₁₇H₁₀ClF₃N₂O
  • Molar Mass : 362.7 g/mol
  • Key Differences : Incorporates electron-withdrawing groups (Cl, CF₃) instead of alkyl chains.
  • Impact : Enhanced electronic polarization, making it suitable for optoelectronic applications (e.g., organic semiconductors) (). In contrast, the target compound’s alkoxy/alkyl groups are electron-donating, favoring charge transport in conjugated polymers ().

Dihydropyrimidine Derivatives

Compound D : Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
  • CAS: Not provided
  • Formula : C₂₅H₂₂BrN₃O₅S
  • Key Differences: Non-planar dihydropyrimidine core with a thiazolo ring and bromine substitution.
  • Impact : Exhibits calcium channel modulation and antibacterial activity (), unlike the fully aromatic pyrimidine core of the target compound, which lacks such biological activity.
Compound E : 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
  • CAS: Not provided
  • Formula : C₁₄H₁₆N₂O₂S
  • Key Differences : Contains a thione group and acetyl substitution.
  • Impact : Demonstrates antimicrobial and anti-inflammatory properties (), highlighting how saturation (dihydro vs. aromatic pyrimidine) critically influences bioactivity.

Comparative Data Table

Property Target Compound Compound A Compound B Compound C Compound D
CAS 57202-48-9 () 57202-22-9 () 57202-39-8 () 1025263-05-1 () N/A ()
Molecular Formula C₂₄H₃₆N₂O C₂₂H₃₂N₂O C₂₅H₃₈N₂O C₁₇H₁₀ClF₃N₂O C₂₅H₂₂BrN₃O₅S
Molar Mass (g/mol) 368.56 340.5 382.58 362.7 548.4
Substituents 5-octyl, 2-(4-hexyloxyphenyl) 5-octyl, 2-(4-heptyloxy) 5-heptyl, 2-(4-octyloxy) 5-(4-ClPh), 2-(3-CF₃PhO) Dihydropyrimidine, Br, S
Key Applications Research (discontinued) Synthetic intermediate Material science Organic electronics Pharmaceuticals

Key Findings

Alkyl Chain Length : Longer chains (e.g., octyl vs. heptyl) increase lipophilicity and solubility in organic solvents but may reduce crystallinity ().

Substituent Position : Swapping substituent positions (e.g., Compound B) alters steric effects and electronic conjugation, impacting material properties ().

Electron-Deficient Groups : Compounds like C exhibit enhanced electronic properties for optoelectronics, unlike alkyl/oxy-substituted analogs ().

Dihydro vs. Aromatic Core : Saturation in dihydropyrimidines (Compounds D, E) enables biological activity, while aromatic pyrimidines (target compound) are more suited for materials science ().

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